(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
Overview
Description
(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is an organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol. This compound is characterized by the presence of methoxy groups attached to a benzyl and a methylethylamine moiety, making it a versatile substance in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine typically involves the reaction of 2,5-dimethoxybenzyl chloride with 2-methoxy-1-methylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The benzyl and methylethylamine moieties can modulate the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
- (2,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
- (2,6-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
Uniqueness
(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The 2,5-dimethoxy substitution pattern can enhance the compound’s stability and interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWMVXLQUITBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386010 | |
Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356093-25-9 | |
Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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